Tetrakis(2,2-dimethylpropyl)plumbane
Description
Tetrakis(2,2-dimethylpropyl)plumbane is a hypothetical organolead compound featuring four 2,2-dimethylpropyl (neopentyl) groups bonded to a central lead(IV) atom.
Properties
CAS No. |
13406-13-8 |
|---|---|
Molecular Formula |
C20H44Pb |
Molecular Weight |
492 g/mol |
IUPAC Name |
tetrakis(2,2-dimethylpropyl)plumbane |
InChI |
InChI=1S/4C5H11.Pb/c4*1-5(2,3)4;/h4*1H2,2-4H3; |
InChI Key |
OOIWEUIPKCAUQS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
Canonical SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares key structural analogs of tetraalkylplumbanes and related derivatives:
*Molecular weights for hypothetical/estimated compounds are derived from structural analogs.
Reactivity and Stability
- Steric Effects : The neopentyl groups in this compound likely reduce its reactivity compared to less hindered analogs like tetraethyl lead. Bulky substituents impede nucleophilic attack, enhancing thermal stability .
- Volatility : Smaller alkyl groups (e.g., methyl, ethyl) increase volatility, as seen in tetraethyl lead (boiling point ~200°C). Neopentyl substituents may lower volatility due to increased molecular weight and steric bulk.
- Halogen Substitution : Bromotris(2,2-dimethylpropyl)plumbane (CAS 10382-41-9) introduces a labile bromine atom, enabling reactions like nucleophilic substitution, unlike the fully alkyl-substituted analog .
Toxicity and Environmental Impact
- Bioavailability : Tetraethyl lead’s small alkyl groups enhance lipid solubility, increasing its neurotoxicity. Neopentyl groups may reduce bioavailability due to steric and hydrophobicity effects .
Preparation Methods
Grignard Reagent Alkylation of Lead Tetrachloride
Reaction Scheme :
Where .
Procedure :
-
Preparation of Neopentylmagnesium Bromide :
-
React 2,2-dimethylpropyl bromide with magnesium in dry diethyl ether under inert atmosphere.
-
Maintain temperature at 0–5°C to prevent side reactions.
-
-
Lead Tetrachloride Synthesis :
-
Alkylation Reaction :
-
Slowly add neopentylmagnesium bromide to PbCl₄ in tetrahydrofuran (THF) at −78°C.
-
Stir for 12–24 hours, then warm to room temperature.
-
Challenges :
-
PbCl₄ is highly moisture-sensitive and requires strict inert conditions.
-
Competing side reactions (e.g., β-hydride elimination) may reduce yields due to the neopentyl group’s steric bulk.
Yield Optimization :
-
Use excess Grignard reagent (5:1 molar ratio) to drive the reaction to completion.
-
Employ low-temperature (−78°C) conditions to suppress decomposition.
Lead-Alkyl Halide Exchange Reactions
Reaction Scheme :
Procedure :
-
Reactant Preparation :
-
Combine lead metal powder with 2,2-dimethylpropyl iodide in dimethylformamide (DMF).
-
-
Catalytic Additives :
-
Introduce a catalytic amount of sodium iodide (NaI) to facilitate halogen exchange.
-
-
Reaction Conditions :
-
Heat to 120°C under nitrogen for 48 hours.
-
Limitations :
-
Low yields (<20%) due to incomplete alkylation and lead oxide formation.
-
Requires extensive purification via fractional distillation.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Grignard Alkylation | PbCl₄, R-Mg-Br | −78°C, THF, inert | 45–60% | High selectivity, scalable | PbCl₄ instability, moisture-sensitive |
| Lead-Alkyl Halide Exchange | Pb, R-I, NaI | 120°C, DMF, 48h | 10–20% | Simple setup | Low yield, byproduct formation |
Spectroscopic Characterization and Stability
Key Findings :
-
Infrared (IR) Spectroscopy : Pb–C stretching vibrations appear at 450–500 cm⁻¹, while C–H modes of neopentyl groups dominate 2800–3000 cm⁻¹.
-
Thermal Stability : Decomposes above 80°C via Pb–C bond cleavage, releasing hydrocarbons and lead residues.
-
Solubility : Soluble in nonpolar solvents (e.g., hexane, toluene) but reacts with polar aprotic solvents.
Industrial-Scale Considerations
Scalability Challenges :
-
Cost of Lead Tetrachloride : PbCl₄ synthesis requires hazardous chlorine gas and specialized equipment.
-
Waste Management : Magnesium halide byproducts necessitate neutralization and disposal protocols.
Process Recommendations :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tetrakis(2,2-dimethylpropyl)plumbane, and what critical parameters influence yield?
- Methodology : The compound is synthesized via transmetallation reactions. A common approach involves reacting lead(IV) chloride (PbCl₄) with a Grignard or organolithium reagent (e.g., 2,2-dimethylpropyl lithium) in anhydrous ether under inert atmosphere. Key parameters include stoichiometric control (4:1 molar ratio of organolithium to PbCl₄), reaction temperature (−78°C to 0°C), and rigorous exclusion of moisture to prevent hydrolysis . Purification typically involves fractional distillation or recrystallization from non-polar solvents.
Q. How is this compound characterized spectroscopically?
- Methodology :
- NMR : ¹H and ¹³C NMR identify alkyl group environments. The 2,2-dimethylpropyl groups exhibit distinct methyl (δ 0.8–1.2 ppm) and quaternary carbon (δ 35–40 ppm) signals.
- Mass Spectrometry : High-resolution MS (e.g., EI-MS) confirms molecular weight via parent ion detection (e.g., [M]⁺ at m/z ~530). Fragmentation patterns include loss of alkyl ligands (e.g., [M−C₅H₁₁]⁺) .
- Elemental Analysis : Quantifies lead content (theoretical ~39% Pb), validating purity .
Q. What safety protocols are essential when handling this compound?
- Methodology :
- Use gloveboxes or fume hoods with HEPA filters to prevent inhalation of volatile lead compounds.
- Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact.
- Store in airtight, lead-compatible containers (e.g., glass with PTFE seals) under inert gas.
- Neutralize spills with activated carbon or vermiculite, followed by chelating agents (e.g., EDTA) for lead waste .
Advanced Research Questions
Q. How does the steric bulk of 2,2-dimethylpropyl ligands influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Compare reaction kinetics with less bulky analogs (e.g., triethylplumbane) using stopped-flow techniques. Steric hindrance reduces nucleophilic substitution rates but stabilizes lead intermediates in Stille-type couplings. Computational modeling (DFT) quantifies ligand cone angles and their impact on transition-state geometries .
Q. What thermal decomposition pathways are observed for this compound?
- Methodology : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~150°C, releasing 2,2-dimethylpropane and lead nanoparticles. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts (e.g., alkanes, alkenes). Activation energy (Eₐ) is calculated via Kissinger analysis of differential scanning calorimetry (DSC) data .
Q. How can contradictions in reported stability data (e.g., divergent half-lives in polar vs. non-polar solvents) be resolved?
- Methodology : Conduct controlled stability studies under varying conditions (solvent, temperature, light). Use UV-Vis spectroscopy to monitor lead-ligand dissociation kinetics. Compare results with computational solvation models (COSMO-RS) to identify solvent effects on degradation pathways .
Q. What computational methods are employed to study the electronic structure of this compound?
- Methodology : Density functional theory (DFT) with relativistic pseudopotentials (e.g., ZORA) models lead’s relativistic effects. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions between lead and alkyl ligands. Charge distribution maps (ESP) predict electrophilic/nucleophilic sites for reaction design .
Q. What methodologies evaluate the environmental persistence of this compound in soil systems?
- Methodology :
- Soil Column Studies : Monitor lead leaching using ICP-MS under simulated rainfall.
- Microcosm Experiments : Assess microbial degradation via 16S rRNA sequencing to identify lead-resistant taxa.
- QSAR Modeling : Predict bioaccumulation potential using octanol-water partition coefficients (log Kow) and molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
